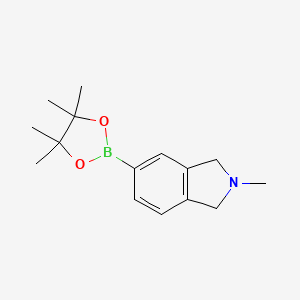

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole

Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole is a boron-containing heterocyclic compound featuring a partially saturated isoindole core (2,3-dihydro-1H-isoindole) with a methyl substituent at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 5. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Properties

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)13-7-6-11-9-17(5)10-12(11)8-13/h6-8H,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELLHQBVSVSMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360820-05-8 | |

| Record name | 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of an appropriate isoindole derivative with a boronic ester. One common method involves the use of pinacol boronic ester as a boron source. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is often heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Scientific Research Applications

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Biology and Medicine:

Mechanism of Action

The mechanism of action of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, such as the pinacol boronate group or heterocyclic cores, but differ in substituents, saturation, or aromatic systems. These variations critically impact their reactivity, stability, and applications.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

- Molecular Formula: C₁₄H₁₈BNO₃

- Key Features: An indolin-2-one core replaces the isoindole system, introducing a ketone group at position 2.

- Applications : Primarily used in medicinal chemistry due to its compatibility with bioactive scaffolds.

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

- CAS : 1704069-52-2

- Molecular Formula: C₁₇H₂₆BNO₃

- Key Features : A saturated indoline core with a methoxyethyl substituent enhances solubility in polar solvents. The electron-donating methoxy group increases electron density at the boronate, improving reactivity in electron-deficient aryl coupling partners .

- Applications : Utilized in synthesizing CNS-targeting molecules due to improved blood-brain barrier penetration.

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

- CAS : 845872-30-2

- Molecular Formula: C₁₄H₁₈BNO₃

- Key Features : A benzo[d]oxazole core replaces isoindole, creating a highly electron-deficient system. This accelerates oxidative addition in palladium-catalyzed couplings but may limit compatibility with electron-poor substrates .

- Applications : Preferred for synthesizing fluorescent dyes and optoelectronic materials.

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- CAS : 919119-59-8

- Molecular Formula: C₁₅H₂₀BNO₂

- Key Features : A fully aromatic indole core lacks the 2,3-dihydro saturation of the target compound. The planar structure enhances conjugation but increases steric hindrance during coupling with bulky electrophiles .

- Applications : Widely used in agrochemical synthesis for its stability under acidic conditions.

Comparative Data Table

*Calculated based on structural formula.

Key Research Findings

Electronic Effects : Electron-donating groups (e.g., methoxyethyl in ) enhance boronate reactivity in cross-couplings, while electron-withdrawing groups (e.g., ketone in ) reduce it. The target compound’s methyl group provides a balance, enabling versatility in coupling partners .

Steric Considerations : Saturation in the isoindole core (target) reduces steric bulk compared to fully aromatic indoles, improving compatibility with bulky substrates .

Biological Relevance : While the target compound’s bioactivity is undocumented, analogues like indoline derivatives show promise in CNS drug discovery due to enhanced solubility and bioavailability.

Biological Activity

The compound 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a boron-containing moiety, which is known to enhance biological interactions and therapeutic efficacy.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the dioxaborolane group is significant as it can participate in various chemical reactions and interactions within biological systems.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on cellular signaling pathways. The following sections detail specific findings from various studies.

Anticancer Properties

Several studies have explored the anticancer potential of compounds similar to this compound:

- Growth Inhibition : In vitro assays demonstrated that derivatives of isoindole compounds exhibit selective cytotoxicity against tumorigenic cell lines while sparing non-tumorigenic cells. For instance, compounds were shown to inhibit the growth of liver cancer cells without affecting healthy liver cells at concentrations as low as 10 µM .

- Mechanism of Action : Investigations into the mechanism revealed that these compounds might interfere with key signaling pathways involved in cell proliferation and survival. Specifically, they were found to modulate the localization and activity of phosphoproteins critical for cancer cell motility and invasion .

Case Studies

A notable case study involved the synthesis and biological assessment of a series of thalidomide analogues that include similar structural motifs. These analogues were tested for their ability to inhibit cancer cell growth and migration. The results indicated that certain modifications enhanced their selectivity towards cancerous cells while reducing toxicity towards normal cells .

Comparative Biological Activity Data

The following table summarizes the biological activities reported for various compounds related to this compound:

| Compound Name | Activity | IC50 (µM) | Target Cells |

|---|---|---|---|

| Thalidomide Analog A | Growth Inhibition | 10 | Liver Cancer Cells |

| Thalidomide Analog B | Migration Inhibition | 15 | Breast Cancer Cells |

| 2-Methyl Isoindole Derivative | Cytotoxicity | 8 | Lung Cancer Cells |

Q & A

Q. What are the standard synthetic methodologies for synthesizing this compound?

Q. What spectroscopic techniques are critical for structural confirmation?

Q. What are the solubility and stability considerations?

Q. How can regioselectivity in C-H borylation be controlled?

Methodological Answer:

- Directing Groups : Electron-withdrawing substituents (e.g., -NO₂) direct borylation to meta positions .

- Catalyst Design : Anionic ligands (e.g., [Bpin]⁻) with Ir catalysts alter transition-state geometry for meta selectivity .

- Computational Modeling : DFT calculations predict favorable sites by analyzing electron density and steric hindrance .

Q. How to resolve contradictions between computational models and experimental data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.